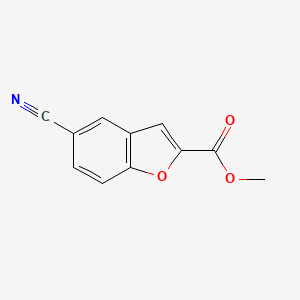![molecular formula C15H11NO3 B1600072 2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one CAS No. 884500-82-7](/img/structure/B1600072.png)
2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one
Vue d'ensemble
Description
2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one, also known as MPB or 4-Methoxyphenyl Pyrano-Pyridinone, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. MPB belongs to the class of pyrano-pyridinone compounds and has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of 2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one is not fully understood. However, it has been suggested that 2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one exerts its biological effects by modulating various signaling pathways such as the NF-κB and MAPK pathways. 2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one has also been found to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant defense mechanisms.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one has been found to exhibit various biochemical and physiological effects. In addition to its anti-inflammatory properties, 2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one has been found to possess antioxidant and anticancer properties. It has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. Furthermore, 2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one has been found to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been found to exhibit low toxicity and high stability under various conditions. However, one of the limitations of 2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one is its poor solubility in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several future directions for research on 2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one. One area of research could be the development of more potent and selective analogs of 2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one with improved pharmacological properties. Another area of research could be the investigation of the potential of 2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one as a therapeutic agent for various inflammatory and metabolic diseases. Furthermore, the mechanism of action of 2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one could be further elucidated to better understand its biological effects.
Applications De Recherche Scientifique
2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one has been the subject of several scientific studies due to its potential therapeutic applications. One of the primary areas of research has been its anti-inflammatory properties. 2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases such as arthritis, asthma, and colitis.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)pyrano[2,3-b]pyridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-18-11-6-4-10(5-7-11)14-9-13(17)12-3-2-8-16-15(12)19-14/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDATTVLRKQLIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470837 | |
| Record name | 2-(4-Methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one | |
CAS RN |
884500-82-7 | |
| Record name | 2-(4-Methoxyphenyl)-4H-pyrano[2,3-b]pyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



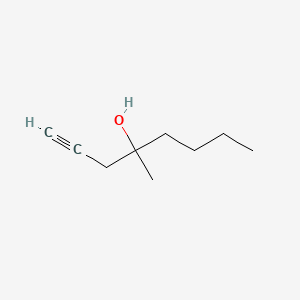

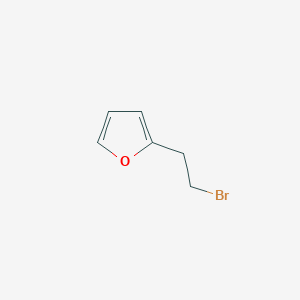


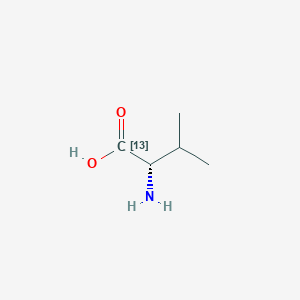
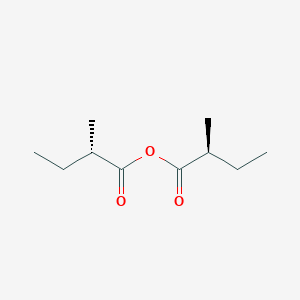
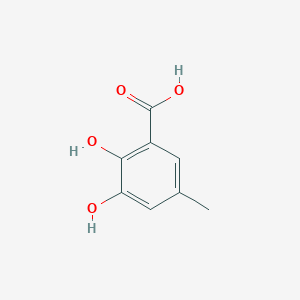


![4-[2-(1H-imidazol-1-yl)ethoxy]benzaldehyde](/img/structure/B1600009.png)
